5-Bromo-2,3-dimethoxyaniline
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Overview
Description
5-Bromo-2,3-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2,3-dimethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxyaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Scientific Research Applications
5-Bromo-2,3-dimethoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dimethoxyaniline: Similar structure but with different substitution pattern.
5-Bromo-2,3-dimethoxyaniline hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
5-bromo-2,3-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,10H2,1-2H3 |
InChI Key |
LWTXURIIKYWTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)Br |
Origin of Product |
United States |
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